S-(2,3,4-Trihydroxybutyl)mercapturic Acid
CAS No.: 219965-90-9
Cat. No.: VC0023834
Molecular Formula: C9H17NO6S
Molecular Weight: 267.296
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 219965-90-9 |
|---|---|
| Molecular Formula | C9H17NO6S |
| Molecular Weight | 267.296 |
| IUPAC Name | (2R)-2-acetamido-3-(2,3,4-trihydroxybutylsulfanyl)propanoic acid |
| Standard InChI | InChI=1S/C9H17NO6S/c1-5(12)10-6(9(15)16)3-17-4-8(14)7(13)2-11/h6-8,11,13-14H,2-4H2,1H3,(H,10,12)(H,15,16)/t6-,7?,8?/m0/s1 |
| Standard InChI Key | QGRUOXFPDCTBCA-KKMMWDRVSA-N |
| SMILES | CC(=O)NC(CSCC(C(CO)O)O)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Information
S-(2,3,4-Trihydroxybutyl)mercapturic Acid is an N-acyl-amino acid with the CAS number 219965-90-9. The compound has a molecular formula of C9H17NO6S and a molecular weight of 267.30 g/mol . The IUPAC name for this compound is (2R)-2-acetamido-3-(2,3,4-trihydroxybutylsulfanyl)propanoic acid . This mercapturic acid is characterized by its three hydroxyl groups attached to a butyl chain that connects via a sulfur atom to a modified cysteine residue.
Synonyms and Nomenclature
The compound is known by several alternative names in scientific literature:
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N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine
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L-Cysteine, N-acetyl-S-(2,3,4-trihydroxybutyl)-
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S-(2,3,4-Trihydroxybutyl)mercapturic Acid (Mixture of Diastereomers)
Physical and Chemical Properties
S-(2,3,4-Trihydroxybutyl)mercapturic Acid possesses distinct physical and chemical characteristics that influence its handling and analysis. The compound exists as a colorless oil under standard conditions and demonstrates hygroscopic properties, requiring special storage conditions to maintain stability .
Table 1: Physical and Chemical Properties of S-(2,3,4-Trihydroxybutyl)mercapturic Acid
| Property | Value |
|---|---|
| Boiling point | 689.9±55.0 °C (Predicted) |
| Density | 1.442±0.06 g/cm³ (Predicted) |
| Physical form | Oil |
| Color | Colorless |
| pKa | 3.30±0.10 (Predicted) |
| Stability | Hygroscopic |
| Storage temperature | -20°C Freezer, Under Inert Atmosphere |
| Solubility | Slightly soluble in DMSO and Methanol |
Due to its hygroscopic nature, the compound requires storage under inert atmosphere conditions at -20°C to prevent degradation . Its limited solubility in common organic solvents like DMSO and methanol can present challenges for laboratory handling and analysis.
Biochemical Significance
Metabolic Origin
S-(2,3,4-Trihydroxybutyl)mercapturic Acid represents a critical metabolite in the detoxification pathway of 1,3-butadiene (BD), an important industrial chemical used extensively in rubber and plastic manufacturing. In the human body, 1,3-butadiene undergoes a series of metabolic transformations, beginning with cytochrome P450-mediated oxidation to form 3,4-epoxy-1-butene (EB) . This initial metabolite can follow several pathways, including further oxidation to 1,2,3,4-diepoxybutane (DEB) or hydrolysis to 3-butene-1,2-diol (EB-diol) .
The EB-diol can undergo further oxidation to form 3,4-epoxy-1,2-butanediol (EBD). It is this EBD metabolite that serves as the direct precursor to S-(2,3,4-Trihydroxybutyl)mercapturic Acid through conjugation with glutathione, followed by enzymatic processing to form the mercapturic acid derivative .
Detoxification Mechanism
The formation of S-(2,3,4-Trihydroxybutyl)mercapturic Acid represents a crucial detoxification mechanism. The process begins when glutathione S-transferases (GSTs) catalyze the conjugation of glutathione with the reactive epoxide metabolite EBD . This conjugation neutralizes the electrophilic epoxide, preventing it from reacting with cellular macromolecules like DNA and proteins.
Following glutathione conjugation, the resulting complex undergoes sequential enzymatic processing, including removal of glutamate and glycine residues and N-acetylation of the cysteine moiety to produce the final mercapturic acid. This metabolite is then excreted in urine, completing the detoxification process .
Analytical Detection Methods
High-Performance Liquid Chromatography-Mass Spectrometry
The preferred analytical method for detecting and quantifying S-(2,3,4-Trihydroxybutyl)mercapturic Acid in biological samples is high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) . This methodology offers exceptional sensitivity and specificity, enabling reliable detection even at low concentrations.
Researchers have developed a high-throughput HPLC-ESI-MS/MS method specifically for the simultaneous quantification of S-(2,3,4-Trihydroxybutyl)mercapturic Acid and other mercapturic acid metabolites of 1,3-butadiene in human urine . This method incorporates:
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A 96-well Oasis HLB solid-phase extraction (SPE) enrichment step to isolate the target analytes from complex urine matrices
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Isotope dilution techniques for accurate quantification
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Analysis using a triple quadrupole mass spectrometer operating in negative ion mode
The method demonstrates high sensitivity, with limits of quantification (LOQ) in the range of 0.01-0.20 μg/L for various mercapturic acids . This sensitivity makes the method suitable for assessing both occupational and environmental exposures to 1,3-butadiene.
Sample Processing Requirements
The reliable detection of S-(2,3,4-Trihydroxybutyl)mercapturic Acid requires careful sample handling and preparation. The developed analytical method requires only small volumes of urine (200 μl), making it practical for large-scale biomonitoring studies . The sample preparation typically involves:
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Dilution of urine with internal standard solution containing isotopically labeled analogs
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Solid-phase extraction cleanup to remove interfering compounds
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Elution of the target analytes with appropriate solvents
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Concentration and reconstitution in mobile phase prior to instrumental analysis
These sample preparation steps are crucial for achieving the sensitivity and specificity required for accurate quantification of S-(2,3,4-Trihydroxybutyl)mercapturic Acid in complex biological matrices.
Role in Exposure Assessment
Biomarker Applications
S-(2,3,4-Trihydroxybutyl)mercapturic Acid serves as a valuable biomarker for assessing human exposure to 1,3-butadiene . The measurement of this mercapturic acid in urine provides several advantages:
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It reflects recent exposure to 1,3-butadiene
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It provides information about the metabolic activation of BD through specific pathways
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It can be measured non-invasively in urine samples
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It correlates well with external exposure measurements
Studies have demonstrated that urinary levels of S-(2,3,4-Trihydroxybutyl)mercapturic Acid are significantly correlated with 1,3-butadiene exposure concentrations, making it an effective tool for occupational and environmental exposure assessment .
Comparative Analysis with Other Butadiene Biomarkers
Multiple mercapturic acid metabolites are formed from 1,3-butadiene metabolism, each providing unique information about different metabolic pathways. The primary urinary metabolites include:
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2-(N-acetyl-L-cystein-S-yl)-1-hydroxybut-3-ene/1-(N-acetyl-L-cystein-S-yl)-2-hydroxybut-3-ene (MHBMA)
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N-acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA)
Table 2: Comparison of Major Urinary Biomarkers of 1,3-Butadiene Exposure
| Biomarker | Precursor Metabolite | Significance | Typical Levels in Non-Exposed Individuals |
|---|---|---|---|
| MHBMA | 3,4-epoxy-1-butene (EB) | Reflects initial epoxidation pathway | 21.3 μg/g creatinine |
| DHBMA | Hydroxymethyl vinyl ketone (HMVK) | Major metabolite, represents dominant pathway | 104.7 μg/g creatinine |
| THBMA | 3,4-epoxy-1,2-diol (EBD) | Indicates metabolic activation through epoxidation and hydrolysis | Varies based on exposure |
The metabolic ratio MHBMA/(MHBMA+DHBMA+THBMA) has been studied as an indicator of individual differences in 1,3-butadiene metabolism, potentially reflecting variation in susceptibility to BD-induced adverse effects .
Research Applications and Findings
Occupational Exposure Studies
Researchers have utilized S-(2,3,4-Trihydroxybutyl)mercapturic Acid measurements in studies of workers from 1,3-butadiene manufacturing and processing facilities. In one significant study, urine samples from workers at a BD monomer and styrene-butadiene rubber production facility were analyzed (40 control subjects and 32 occupationally exposed workers) . The results demonstrated:
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Significant correlations between urinary S-(2,3,4-Trihydroxybutyl)mercapturic Acid levels and 1,3-butadiene exposure concentrations
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Associations between urinary mercapturic acids and corresponding hemoglobin adducts
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Individual variations in metabolite levels, suggesting differences in metabolic processing
These findings highlight the utility of S-(2,3,4-Trihydroxybutyl)mercapturic Acid as a biomarker for occupational exposure assessment and for investigating factors affecting individual susceptibility to 1,3-butadiene.
Analytical Method Development
Considerable research effort has focused on developing and refining analytical methods for the detection and quantification of S-(2,3,4-Trihydroxybutyl)mercapturic Acid in biological samples. A notable advancement is the development of a liquid chromatography-tandem mass spectrometry method capable of simultaneously determining multiple mercapturic acid metabolites of volatile organic compounds (VOCs) .
This method demonstrates excellent accuracy (102% mean accuracy) and high precision (3.5% mean precision) . The wide dynamic detection range (0.025-500 μg/L) makes it suitable for assessing both minimally exposed populations and those with significant exposures, such as occupational settings and cigarette smokers.
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